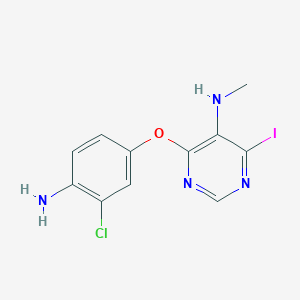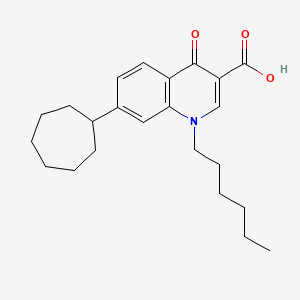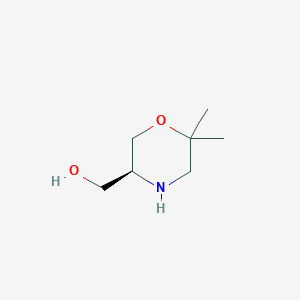![molecular formula C79H138N2O6 B12923388 N,N-Bis{[3,4,5-tris(decyloxy)phenyl]methyl}pyridin-4-amine CAS No. 736156-93-7](/img/structure/B12923388.png)
N,N-Bis{[3,4,5-tris(decyloxy)phenyl]methyl}pyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(3,4,5-tris(decyloxy)benzyl)pyridin-4-amine is a complex organic compound characterized by its unique structure, which includes multiple decyloxy groups attached to a benzyl-pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(3,4,5-tris(decyloxy)benzyl)pyridin-4-amine typically involves multi-step organic reactions. One common method includes the alkylation of pyridin-4-amine with 3,4,5-tris(decyloxy)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(3,4,5-tris(decyloxy)benzyl)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the decyloxy groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium carbonate in anhydrous solvents like dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N,N-Bis(3,4,5-tris(decyloxy)benzyl)pyridin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic properties, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and liquid crystals.
Mechanism of Action
The mechanism of action of N,N-Bis(3,4,5-tris(decyloxy)benzyl)pyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis(3,4,5-trialkoxy)benzoylurea: Similar in structure but with urea linkage instead of pyridine.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A tridentate pincer compound with different functional groups.
Uniqueness
N,N-Bis(3,4,5-tris(decyloxy)benzyl)pyridin-4-amine is unique due to its specific arrangement of decyloxy groups and the pyridine core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
736156-93-7 |
|---|---|
Molecular Formula |
C79H138N2O6 |
Molecular Weight |
1211.9 g/mol |
IUPAC Name |
N,N-bis[(3,4,5-tris-decoxyphenyl)methyl]pyridin-4-amine |
InChI |
InChI=1S/C79H138N2O6/c1-7-13-19-25-31-37-43-49-59-82-74-65-71(66-75(83-60-50-44-38-32-26-20-14-8-2)78(74)86-63-53-47-41-35-29-23-17-11-5)69-81(73-55-57-80-58-56-73)70-72-67-76(84-61-51-45-39-33-27-21-15-9-3)79(87-64-54-48-42-36-30-24-18-12-6)77(68-72)85-62-52-46-40-34-28-22-16-10-4/h55-58,65-68H,7-54,59-64,69-70H2,1-6H3 |
InChI Key |
MDHHNBWKBQZRNF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCC)OCCCCCCCCCC)CN(CC2=CC(=C(C(=C2)OCCCCCCCCCC)OCCCCCCCCCC)OCCCCCCCCCC)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Morpholinamine, N-[5-(2-pyrazinyl)-1,3,4-thiadiazol-2-yl]-](/img/structure/B12923319.png)
![N-Methyl-2-[(5-sulfanylidene-2,5-dihydro-1,2,4-thiadiazol-3-yl)sulfanyl]acetamide](/img/structure/B12923334.png)





![N-(2-Sulfanylethyl)-2-[(2-sulfanylethyl)sulfanyl]acetamide](/img/structure/B12923366.png)



![4-[(Phenylsulfanyl)methyl]hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12923387.png)


